![molecular formula C8H13N3O B3170026 [1-(5-甲基-1,2,4-恶二唑-3-基)环戊基]胺 CAS No. 939758-16-4](/img/structure/B3170026.png)

[1-(5-甲基-1,2,4-恶二唑-3-基)环戊基]胺

描述

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two carbon atoms, two nitrogen atoms, and one oxygen atom . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also used in the synthesis of various drugs .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds, such as 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery . The general experimental procedure involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .

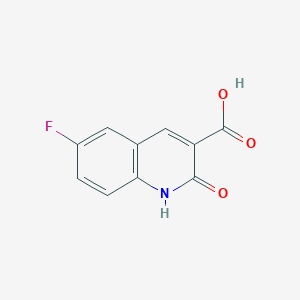

Molecular Structure Analysis

1,2,4-Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .

Chemical Reactions Analysis

The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles can vary greatly depending on their substituents. For example, they can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

科学研究应用

抗寄生虫活性

已经合成和测试了几种 5-取代氨基-1,3,4-恶二唑-2-基和 5-取代氨基-1,3,4-噻二唑-2-基衍生物,包括结构与 [1-(5-甲基-1,2,4-恶二唑-3-基)环戊基]胺相似的衍生物,以了解它们的抗寄生虫活性。对感染了曼氏血吸虫的小鼠进行的初步生物学测试显示出中等的杀血吸虫活性,表明在治疗寄生虫感染方面具有潜在的应用 (Soliman、Mokhtar 和 el Sadany,1984)。

利尿活性

已经探索了与 [1-(5-甲基-1,2,4-恶二唑-3-基)环戊基]胺相关的 1,3,4-噻二唑衍生物的利尿特性。合成的衍生物显示出瑞士白化小鼠尿液中水和电解质显着增加,突出了它们作为新型利尿剂的潜力 (Ergena、Rajeshwar 和 Solomon,2022)。

镇痛活性

具有 1,2,4-恶二唑-5-基甲基的苯二酰亚胺衍生物在结构上与 [1-(5-甲基-1,2,4-恶二唑-3-基)环戊基]胺相关,已显示出有效的镇痛作用。这些化合物可有效减轻小鼠乙酸诱导的“扭体”试验中的疼痛,表明它们在疼痛管理中的效用 (Antunes、Batista、Srivastava、Thomas 和 Araújo,1998)。

血清素拮抗作用

已经合成并评价了具有与 [1-(5-甲基-1,2,4-恶二唑-3-基)环戊基]胺相似的结构的异喹啉酮和 3-芳基-2-吡啶酮作为 5-HT3 拮抗剂。这些化合物,尤其是在具有平面结构和特定芳香部分时,在抑制大鼠的 Bezold-Jarisch 反射方面显示出有效的活性,表明在管理呕吐等疾病方面的潜在应用 (Matsui、Sugiura、Nakai、Iguchi、Shigeoka、Takada、Odagaki、Nagao、Ushio 和 Ohmoto,1992)。

作用机制

Mode of Action

Oxadiazole derivatives have been studied for their potential interactions with various biological targets .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate are unknown .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .

未来方向

属性

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-7(11-12-6)8(9)4-2-3-5-8/h2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWODELEHXFUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)

![[(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)methyl]-dimethylamine](/img/structure/B3169963.png)

![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)